![molecular formula C21H20N4O2 B306757 N-(4-{2-[(2,6-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306757.png)
N-(4-{2-[(2,6-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{2-[(2,6-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide, commonly referred to as DQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DQA is a member of the hydrazide-hydrazone class of compounds and has been shown to exhibit a variety of biochemical and physiological effects.
作用機序
The mechanism of action of DQA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, DQA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, DQA has been shown to exhibit a variety of other biochemical and physiological effects. Studies have shown that DQA has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. DQA has also been shown to have antioxidant properties and can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using DQA in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using DQA is its potential toxicity. Studies have shown that DQA can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several areas of future research that could be explored with DQA. One area of interest is the development of new cancer therapies that incorporate DQA as a key component. Another area of research could involve the use of DQA as a tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, more research could be done to explore the potential therapeutic applications of DQA in other areas of medicine, such as inflammation and oxidative stress.
合成法
The synthesis of DQA involves the reaction of 2,6-dimethylquinoline-3-carboxylic acid hydrazide with 4-(2-bromoacetyl)phenyl hydrazinecarboxamide in the presence of a base catalyst. The resulting product is then acetylated to form N-(4-{2-[(2,6-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide.
科学的研究の応用
DQA has been extensively studied for its potential therapeutic applications in various areas of medicine. One of the most promising areas of research involves the use of DQA as an anti-cancer agent. Studies have shown that DQA exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
特性
製品名 |
N-(4-{2-[(2,6-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide |
|---|---|
分子式 |
C21H20N4O2 |
分子量 |
360.4 g/mol |
IUPAC名 |
N-[(E)-(4-acetamidophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-13-4-9-20-17(10-13)11-19(14(2)23-20)21(27)25-22-12-16-5-7-18(8-6-16)24-15(3)26/h4-12H,1-3H3,(H,24,26)(H,25,27)/b22-12+ |
InChIキー |
SRFFUVICEHZQRK-WSDLNYQXSA-N |
異性体SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=C(C=C3)NC(=O)C |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(C=C3)NC(=O)C |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(C=C3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
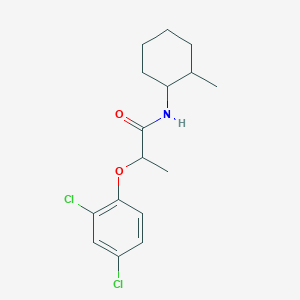

![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
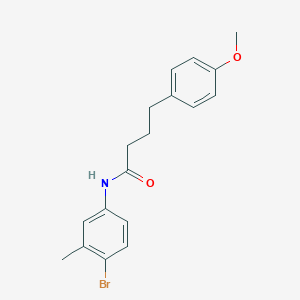
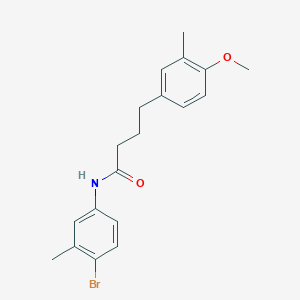

![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)
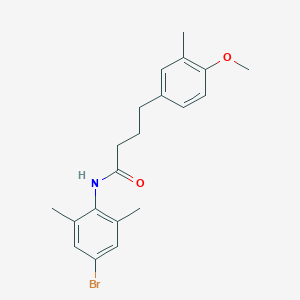
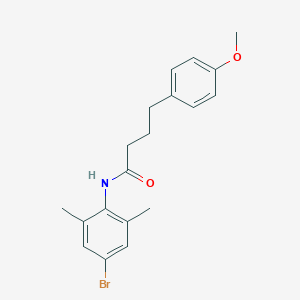
![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)